molecular formula C6H6N4O3 B12886666 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile CAS No. 91650-11-2

1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B12886666
CAS No.: 91650-11-2
M. Wt: 182.14 g/mol
InChI Key: BIYBDVQIPQTBAD-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydroxyethyl hydrazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The nitro group is introduced via nitration using nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(2-Carboxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile.

    Reduction: 1-(2-Hydroxyethyl)-5-amino-1H-pyrazole-4-carbonitrile.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyethyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carbonitrile
  • 1-(2-Hydroxyethyl)-5-nitro-1H-imidazole-4-carbonitrile
  • 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-3-carbonitrile

Uniqueness: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

91650-11-2

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-nitropyrazole-4-carbonitrile

InChI

InChI=1S/C6H6N4O3/c7-3-5-4-8-9(1-2-11)6(5)10(12)13/h4,11H,1-2H2

InChI Key

BIYBDVQIPQTBAD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C#N)[N+](=O)[O-])CCO

Origin of Product

United States

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